molecular formula C7H8F2N2O2 B13588296 methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate

methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13588296
M. Wt: 190.15 g/mol
InChI Key: SXFKWFNNSKGWGK-UHFFFAOYSA-N
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Description

Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it of interest in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluoromethylation reagents. For example, the reaction of 2-methyl-1H-imidazole-4-carboxylate with a difluoromethylating agent under suitable conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazole derivatives, while cross-coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the difluoromethyl group and the imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. The compound’s ability to form hydrogen bonds and interact with biological targets makes it valuable in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

methyl 1-(difluoromethyl)-2-methylimidazole-4-carboxylate

InChI

InChI=1S/C7H8F2N2O2/c1-4-10-5(6(12)13-2)3-11(4)7(8)9/h3,7H,1-2H3

InChI Key

SXFKWFNNSKGWGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C(F)F)C(=O)OC

Origin of Product

United States

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